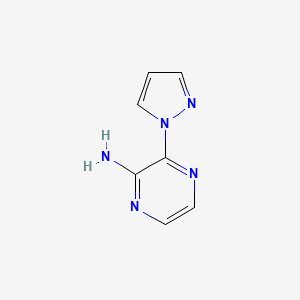

3-(1H-pyrazol-1-yl)pyrazin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1H-pyrazol-1-yl)pyrazin-2-amine is a compound that has been mentioned in the context of being a potential HPK1 inhibitor . HPK1 is a kinase that plays a role in various immune cell functions and is associated with certain diseases, including cancer .

Molecular Structure Analysis

The molecular structure of 3-(1H-pyrazol-1-yl)pyrazin-2-amine is characterized by the presence of a pyrazin-2-amine group and a 1H-pyrazol-1-yl group . The compound has a molecular weight of 161.17 .Physical And Chemical Properties Analysis

3-(1H-pyrazol-1-yl)pyrazin-2-amine is a powder with a melting point of 125-126 degrees Celsius .科学的研究の応用

- Application : As an inhibitor of HPK1 (Hematopoietic Progenitor Kinase 1), this compound shows promise in cancer therapy. HPK1 plays a role in immune regulation and tumor progression. By inhibiting HPK1, this compound may help modulate immune responses and suppress cancer growth .

- Activity : In vitro studies demonstrate potent antipromastigote activity against Leishmania parasites. Molecular simulations suggest favorable binding in the LmPTR1 pocket, supporting its efficacy .

- Activity : Researchers have explored its antimalarial potential. Further studies are needed to validate its effectiveness against Plasmodium species .

HPK1 Inhibition for Cancer Treatment

Antipromastigote Activity in Leishmaniasis

Antimalarial Evaluation

1,2,3-Triazolo[4,5-b]pyrazine Synthesis

作用機序

Target of Action

The primary target of 3-(1H-pyrazol-1-yl)pyrazin-2-amine is Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a member of the MAP4Ks family, which plays a crucial role in the regulation of various immune cells .

Mode of Action

3-(1H-pyrazol-1-yl)pyrazin-2-amine interacts with HPK1, modulating its activity . This modulation, specifically inhibition, can be used to treat HPK1 related disorders or diseases, including cancer .

Biochemical Pathways

HPK1 regulates diverse functions of various immune cells. Its kinase activity is induced upon activation of T cell receptors (TCR), B cell receptors (BCR), transforming growth factor receptor (TGF-βR), and Gs-coupled PGE2 receptors (EP2 and EP4) . Overexpression of HPK1 suppresses TCR-induced activation of AP-1-dependent gene transcription in a kinase-dependent manner .

Pharmacokinetics

The compound’s ability to inhibit hpk1 suggests it has sufficient bioavailability to reach its target within the body .

Result of Action

The inhibition of HPK1 by 3-(1H-pyrazol-1-yl)pyrazin-2-amine can lead to the treatment of HPK1 related disorders or diseases, including cancer .

特性

IUPAC Name |

3-pyrazol-1-ylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-7(10-4-3-9-6)12-5-1-2-11-12/h1-5H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHNRZBNWREEFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2413243.png)

![N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2413247.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2413249.png)

![2-Oxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2413251.png)

![(5-Fluoro-1-benzothiophen-2-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413255.png)